molecular formula C9H9N3O B1618872 1-(6-Amino-1H-indazol-1-YL)ethanone CAS No. 501653-37-8

1-(6-Amino-1H-indazol-1-YL)ethanone

Cat. No.: B1618872
CAS No.: 501653-37-8
M. Wt: 175.19 g/mol
InChI Key: ZFARJJGGGWHLDQ-UHFFFAOYSA-N
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Description

Chemical Identity and Properties 1-(6-Amino-1H-indazol-1-yl)ethanone (CAS: 189559-85-1), also known as 6-acetyl-1H-indazole, is a heterocyclic compound featuring an indazole core substituted with an acetyl group at position 6 and an amino group at position 1. Its molecular formula is C₉H₈N₂O, with a molecular weight of 160.17 g/mol . The compound is a white to off-white crystalline solid, soluble in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO) . Key applications include its use as a pharmaceutical intermediate, particularly in kinase inhibitor development, due to the indazole scaffold's ability to modulate enzyme activity .

Properties

CAS No.

501653-37-8

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

1-(6-aminoindazol-1-yl)ethanone

InChI

InChI=1S/C9H9N3O/c1-6(13)12-9-4-8(10)3-2-7(9)5-11-12/h2-5H,10H2,1H3

InChI Key

ZFARJJGGGWHLDQ-UHFFFAOYSA-N

SMILES

CC(=O)N1C2=C(C=CC(=C2)N)C=N1

Canonical SMILES

CC(=O)N1C2=C(C=CC(=C2)N)C=N1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Indazole Derivatives

1-(1-Methyl-1H-indazol-3-yl)ethanone (CAS: 4002-83-9)
  • Structure : Methyl group at position 1 and acetyl group at position 3 of indazole.
  • Key Differences: The absence of the amino group at position 6 reduces hydrogen-bonding capacity, impacting bioavailability. Similarity score: 0.94 compared to the target compound .
  • Applications : Used in anticancer research for its structural mimicry of purine bases .
1-(6-Hydroxy-3,6-dimethyl-4-phenyl-4,5,6,7-tetrahydro-2H-indazol-5-yl)ethanone (CAS: 101587-85-3)
  • Structure : Hydroxy and methyl substituents on a partially saturated indazole ring.
  • Key Differences : The tetrahydroindazole backbone enhances rigidity, while the hydroxy group increases polarity. This compound exhibits improved solubility in aqueous media compared to the target .
  • Applications : Explored in anti-inflammatory drug design .
1-(1H-Indazol-7-yl)ethanone (CAS: 1159511-22-4)
  • Structure : Positional isomer of the target compound, with the acetyl group at position 6.
  • Key Differences : Altered electronic distribution due to acetyl group placement, leading to distinct reactivity in electrophilic substitution reactions. Boiling point: 348.8±15.0°C .
  • Applications : Intermediate in fluorescent probe synthesis .

Heterocyclic Ethanone Derivatives

1-(1H-Pyrazol-1-yl)ethanone (CAS: 10199-64-1)
  • Structure : Pyrazole ring with an acetyl substituent.
  • Key Differences: Smaller ring size (pyrazole vs. Molecular weight: 110.11 g/mol, significantly lower than the target compound .
  • Applications : Precursor in agrochemical fungicides .
1-[3-(5-Nitro-1H-benzimidazol-1-yl)phenyl]ethanone (CAS: 88538-51-6)
  • Structure : Benzimidazole core linked to an acetylated benzene ring.
  • Key Differences : Nitro group enhances electrophilicity, making it reactive in nucleophilic aromatic substitution. Molecular weight: 281.27 g/mol .
  • Applications : Antimicrobial agent in veterinary medicine .

Aromatic and Alkaloid Derivatives

1-(6-Methoxy-7-prenylisoquinolin-1-yl)ethanone
  • Structure: Isoquinoline alkaloid with methoxy and prenyl substituents.
  • Key Differences: The isoquinoline scaffold provides a larger conjugated system, enhancing UV absorption. This compound is isolated from natural sources (e.g., Thalictrum glandulosis), unlike the synthetically derived target .
  • Applications : Studied for antitumor activity .
1-(6-Amino-4-fluoroindolin-1-yl)ethanone (CAS: 1367958-70-0)
  • Structure: Indoline (saturated indazole analog) with amino and fluoro substituents.
  • Key Differences : Saturation of the indazole ring reduces aromaticity, altering binding affinity in biological targets. Fluorine substitution enhances metabolic stability .
  • Applications : Key intermediate in antiviral drug synthesis .

Comparative Data Tables

Table 1. Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility
1-(6-Amino-1H-indazol-1-yl)ethanone C₉H₈N₂O 160.17 N/A Ethanol, DMSO
1-(1H-Pyrazol-1-yl)ethanone C₅H₆N₂O 110.11 205–210 Water, acetone
1-(6-Methoxy-7-prenylisoquinolin-1-yl)ethanone C₁₇H₁₈NO₂ 268.34 432 (predicted) Chloroform

Preparation Methods

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Diazotization + Cyclization + N1-Acylation + Nitro Reduction 2-nitroaniline derivatives NaNO2, citric acid, ethyl chloroacetate or acetyl chloride, Fe/CaCl2 0-5°C diazotization; reflux for acylation; 60-65°C reduction 65-90% overall Regioselective, mild, scalable
Palladium-catalyzed coupling (Heck reaction) 3-iodo-6-nitroindazole derivatives Pd(OAc)2, tri-o-tolylphosphine, base, DMF Heating, inert atmosphere Moderate More complex, used for substituted indazoles

Q & A

Q. Basic

  • IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm1^{-1}) and NH2_2 bends (~1600 cm1^{-1}) using solutions in CCl4_4/CS2_2 .
  • Mass Spectrometry : Confirm molecular weight via electron ionization (EI-MS), referencing NIST databases for fragmentation patterns .
  • Computational Data : Compare experimental results with predicted parameters (e.g., XLogP = 1.1, PSA = 62.3 Ų) using tools like PubChem .

How should researchers resolve contradictions between computational and experimental spectral data?

Q. Advanced

  • Cross-Validation : Use complementary techniques (e.g., 1^{1}H/13^{13}C NMR and HRMS) to confirm structural assignments.
  • Solvent Effects : Account for solvent-induced shifts in computational models (e.g., COSMO-RS for IR/NMR predictions).
  • Dynamic Effects : Include conformational flexibility in density functional theory (DFT) calculations to match experimental observations .

What strategies are effective for refining crystal structures of this compound using SHELX software?

Q. Advanced

  • High-Resolution Data : Use SHELXL’s anisotropic displacement parameters and twin refinement for high-resolution datasets.
  • Twinning Handling : Apply the TWIN and BASF commands in SHELXL to model twinned crystals .
  • Validation Tools : Leverage PLATON or Mercury to validate hydrogen bonding and π-π interactions post-refinement .

What safety protocols are essential for handling this compound in the lab?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Emergency Measures : Follow SDS guidelines for spills (e.g., neutralize with absorbents) and exposure (e.g., rinse eyes with water for 15 minutes) .

How can functionalization of the amino group be achieved for downstream applications?

Q. Advanced

  • Acylation : React with acetyl chloride in THF at 0°C to form amide derivatives.
  • Reduction : Use NaBH4_4 or H2_2/Pd-C to reduce nitro intermediates (if present) to amines .
  • Cross-Coupling : Employ Buchwald-Hartwig conditions (Pd2_2(dba)3_3, XPhos) for C–N bond formation .

What analytical challenges arise in quantifying this compound in complex matrices?

Q. Advanced

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA).
  • Detection Limits : Optimize UV detection at λ = 254 nm (for indazole absorption) or employ MS/MS for trace analysis .

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